molecular formula C10H10O2 B14199356 2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde CAS No. 850873-85-7

2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde

Cat. No.: B14199356
CAS No.: 850873-85-7
M. Wt: 162.18 g/mol
InChI Key: OZDMELSTGUXTMF-UHFFFAOYSA-N
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Description

2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound belonging to the indene family It features a hydroxyl group and an aldehyde group attached to a dihydroindene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a catalytic system combining rhodium (I) complexes and ligands to facilitate the cycloaddition reactions . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalytic systems and automated monitoring ensures the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products Formed:

    Oxidation: 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid.

    Reduction: 2-Hydroxy-2,3-dihydro-1H-indene-2-methanol.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups enable the compound to form hydrogen bonds and participate in redox reactions, influencing biological processes. Its effects are mediated through the modulation of enzyme activities and signaling pathways, contributing to its potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to its combination of hydroxyl and aldehyde functional groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules and a subject of interest in multiple research domains.

Properties

CAS No.

850873-85-7

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-hydroxy-1,3-dihydroindene-2-carbaldehyde

InChI

InChI=1S/C10H10O2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,7,12H,5-6H2

InChI Key

OZDMELSTGUXTMF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC1(C=O)O

Origin of Product

United States

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